molecular formula C21H20N4O2S B2440071 N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-87-9

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2440071
M. Wt: 392.48
InChI Key: ZXJWPVXIVZUYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This structure is common in many biologically active compounds .

Scientific Research Applications

Synthesis and Heterocyclic Derivative Formation

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide represents a class of compounds involved in the synthesis of new heterocyclic derivatives. These compounds serve as key intermediates for producing various tetrahydropyrimidine-2-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives. Such processes involve reactions with haloketones in the presence of catalysts, leading to the formation of thiophenopyrimidine and pyrimidothiazepine derivatives. These compounds are established based on elemental and spectral data, highlighting their potential in medicinal chemistry and drug discovery efforts (Fadda et al., 2013).

Microwave-Assisted Synthesis for Biological Activities

The use of microwave-assisted synthesis techniques has been explored for producing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their valuable biological activities. This approach offers advantages in terms of higher yields and shorter reaction times compared to conventional methods. Such compounds have been prepared from 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, showcasing the potential for efficient synthesis of bioactive molecules (Youssef et al., 2012).

Antimycobacterial Activity

Studies have documented the antimycobacterial properties of substituted isosteres of pyridine- and pyrazinecarboxylic acids. These compounds, synthesized and tested against Mycobacterium tuberculosis, demonstrate the chemical versatility and therapeutic potential of the core structure for developing new antimicrobial agents. The research indicates the importance of lipophilicity and cellular permeability for the activity of these compounds, providing insights into drug design strategies targeting tuberculosis (Gezginci et al., 1998).

Anticancer and Anti-5-lipoxygenase Agents

Another significant application involves the synthesis of novel pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showcase the therapeutic potential of N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide derivatives in treating cancers and inflammatory disorders, emphasizing the compound's relevance in pharmaceutical research (Rahmouni et al., 2016).

Antifungal Activity Against Phytopathogenic Fungi

The compound and its derivatives have also been explored for antifungal activities, particularly against phytopathogenic fungi. Research into pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related molecules demonstrates their potential as growth inhibitors of various fungal pathogens. This application is crucial for agricultural sciences, offering a pathway to developing new fungicides to protect crops from fungal diseases (Vicentini et al., 2007).

properties

IUPAC Name

5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJWPVXIVZUYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.